molecular formula C15H18O5 B3174049 Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate CAS No. 951888-84-9

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate

Cat. No.: B3174049
CAS No.: 951888-84-9
M. Wt: 278.3 g/mol
InChI Key: WIWIKRJPAGZISI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate is a chemical compound with the CAS Registry Number 951888-84-9 . It has a molecular formula of C15H18O5 and a molecular weight of 278.30 g/mol . The compound is characterized as a benzoylformate derivative bearing a tetrahydro-2H-pyranyl (THP) ether group, a common protecting group in organic synthesis. This structural feature suggests its primary research value lies in synthetic organic chemistry, where it likely serves as a key synthetic intermediate or building block for the construction of more complex molecules, particularly those requiring protected phenol functionalities. To ensure product integrity, it is recommended to store this compound at -4°C for shorter periods (1-2 weeks) or at -20°C for longer-term storage (1-2 years) . Researchers should note that this product is provided with a purity of 95% or 97% , depending on the supplier and batch. This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Safe laboratory practices are mandatory when handling this material. This includes wearing appropriate personal protective equipment (PPE) such as防护眼镜 (protective glasses),防护服 (protective clothing), masks, and gloves to prevent skin contact and exposure . All waste generated during experimentation should be disposed of according to professional laboratory waste management procedures .

Properties

IUPAC Name

ethyl 2-[3-(oxan-2-yloxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-5-7-12(10-11)20-13-8-3-4-9-19-13/h5-7,10,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWIKRJPAGZISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate typically involves the reaction of ethyl benzoylformate with tetrahydropyranyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tetrahydropyran ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring plays a crucial role in stabilizing the compound and facilitating its binding to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent Position Protecting Group Ester Group Reactivity Profile
Ethyl 3-(2-THP)benzoylformate 3-position THP Ethyl Sterically hindered
Ethyl benzoylformate None None Ethyl High electrophilicity
Methyl benzoylformate None None Methyl Lower enzymatic activity

Thermodynamic and Kinetic Properties

The THP group in Ethyl 3-(2-THP)benzoylformate likely increases steric hindrance, reducing susceptibility to reduction or nucleophilic attack compared to unsubstituted analogs. Enzymatic studies show that ethyl benzoylformate is efficiently reduced by mutated Candida tenuis xylose reductase (CtXR), achieving 43–83-fold higher catalytic efficiency than wild-type enzymes due to optimized active-site accommodation . In contrast, methyl benzoylformate exhibits significantly lower activity (1–3 vs. 488 for ethyl pyruvate) in alcohol dehydrogenase-mediated reductions .

Table 2: Thermodynamic and Enzymatic Data

Compound Reduction Potential (V) ΔHHA (kcal mol<sup>−1</sup>) Catalytic Efficiency (kcat/KM)
Ethyl benzoylformate −1.731 −34.8 43–83× wild-type CtXR
Methyl benzoylformate N/A N/A 1–3 (relative activity)

Reactivity in Asymmetric Reductions

Ethyl benzoylformate serves as a benchmark substrate for asymmetric reductions. Using NADH models, it achieves up to 28.5% enantiomeric excess (e.e.) for (S)-mandelate, with reaction kinetics influenced by Mg<sup>2+</sup> coordination . Notably, ethyl 4-dimethylaminobenzoylformate and ethyl thiophene-2-glyoxylate exhibit distinct stereochemical outcomes in similar NADH-model systems, underscoring the role of substituent electronic effects .

Biological Activity

Introduction

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a tetrahydropyran ring, contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O5. The presence of the tetrahydropyran ring enhances the compound's lipophilicity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its functionality in biological systems.

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight290.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrahydropyran moiety plays a crucial role in stabilizing the compound's structure, allowing it to effectively bind to target sites.

Enzyme Interaction

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. This modulation can lead to altered pharmacokinetics of co-administered drugs.

Receptor Binding

This compound may also interact with various receptors, influencing signaling pathways related to inflammation and pain. Preliminary studies suggest that it could act as an antagonist at specific G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing more complex pharmaceutical agents. Its ability to modify enzyme activity makes it a candidate for developing drugs targeting metabolic disorders.

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in a murine model. Mice treated with this compound showed a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties : Another study explored the cytotoxic effects of the compound on various cancer cell lines. Results indicated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced inflammatory markers in murine models
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme modulationInhibition of cytochrome P450 enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate
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Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate

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